molecular formula C21H21NO4S2 B2724859 Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-43-3

Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2724859
CAS No.: 941888-43-3
M. Wt: 415.52
InChI Key: PAODYWBLIAETQB-UHFFFAOYSA-N
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Description

Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (IUPAC name) is a thiophene-based sulfonamide derivative with a molecular formula of C₂₁H₂₁NO₅S₂ and a molecular weight of 431.53 g/mol . Its structure features a thiophene-2-carboxylate core substituted at position 3 with a 4-ethylphenylsulfamoyl group and at position 4 with a 4-methylphenyl group.

Properties

IUPAC Name

methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-15-7-11-17(12-8-15)22-28(24,25)20-18(13-27-19(20)21(23)26-3)16-9-5-14(2)6-10-16/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAODYWBLIAETQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=C(C=C3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via a sulfonation reaction using a suitable sulfonating agent such as chlorosulfonic acid.

    Esterification: The carboxylate group is introduced through an esterification reaction, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Halogenated derivatives with substituted halogen atoms.

Scientific Research Applications

Synthesis Routes

The synthesis of methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves several steps, including:

  • Formation of the thiophene ring.
  • Introduction of the sulfamoyl group.
  • Substitution with ethyl and methyl phenyl groups.

This multi-step synthesis allows for the fine-tuning of the compound's properties for specific applications.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits notable anti-inflammatory and analgesic properties. It is believed to modulate specific biological pathways involved in pain and inflammation, making it a candidate for drug development targeting inflammatory diseases.

Potential in Drug Discovery

Due to its biological activity, this compound serves as a lead compound in drug discovery efforts aimed at developing new treatments for conditions such as arthritis and other inflammatory disorders .

Biological Assays

The compound has been subjected to various biological assays to evaluate its efficacy against different cell lines. Results suggest that it may interact with cellular receptors implicated in inflammation and pain pathways.

Mechanistic Studies

Ongoing research aims to elucidate the exact mechanisms through which this compound exerts its effects. Understanding these mechanisms could enhance its therapeutic potential and lead to optimized derivatives with improved efficacy .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 3-[(3-methylphenyl)sulfamoyl]-4-(phenyl)thiophene-2-carboxylateMethyl group on phenyl ringVariation in phenyl substitution affects reactivity
Methyl 3-[(3-ethylphenyl)sulfamoyl]-2-(phenyl)thiophene-4-carboxylateDifferent positioning of phenyl groupsStructural diversity leads to distinct biological profiles
Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-(4-methoxyphenyl)thiophene-2-carboxylateIncorporates methoxy groupMethoxy substitution may enhance solubility

This table highlights the structural diversity within thiophene derivatives and their potential implications in biological activity.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound in murine models of inflammation. The results indicated significant reductions in inflammatory markers compared to control groups, suggesting its potential as a therapeutic agent .

Case Study: Drug Development

In a recent drug development project, researchers utilized this compound as a scaffold for synthesizing novel derivatives aimed at enhancing anti-inflammatory activity. The modifications led to improved solubility and bioavailability, indicating a promising direction for future pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Core Structure Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Thiophene-2-carboxylate 3: 4-ethylphenylsulfamoyl; 4: 4-methylphenyl 431.53 Undisclosed (likely medicinal chemistry)
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)-thiophene-2-carboxylate (Compound 10h) Thiophene-2-carboxylate 3: 4-(isopentylamino)-2-methoxyphenylsulfamoyl ~500 (estimated) PPARβ/δ antagonist; anti-metastatic in melanoma
Methyl 3-(morpholin-4-ylsulfamoyl)thiophene-2-carboxylate Thiophene-2-carboxylate 3: morpholin-4-ylsulfamoyl ~360 (estimated) Enhanced solubility due to morpholine moiety
Thifensulfuron-methyl Thiophene-2-carboxylate 3: [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl] 387.39 Herbicide; inhibits acetolactate synthase
Methyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate Benzothiophene-2-carboxylate 3: 3-ethylphenylsulfamoyl ~445 (estimated) Increased lipophilicity due to benzothiophene

Key Comparative Findings

Core Structure Variations: The thiophene-2-carboxylate core is shared with compounds like Thifensulfuron-methyl and Compound 10h. However, substitution at position 3 (sulfamoyl group) and position 4 (aryl group) distinguishes the target compound.

Substituent-Driven Activity: PPARβ/δ antagonism in Compound 10h is attributed to the isopentylamino and methoxy groups on the phenyl ring, which may optimize receptor binding . The morpholine group in Methyl 3-(morpholin-4-ylsulfamoyl)thiophene-2-carboxylate improves solubility, making it more suitable for pharmacokinetic optimization .

Electronic and Steric Effects :

  • The 4-methylphenyl group at position 4 in the target compound introduces steric bulk, which may influence binding pocket interactions in biological systems.
  • Fluorine substitution in analogs like methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate () alters electronic properties and metabolic stability .

Biological Activity

Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, characterization, and biological properties of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N1O4S2C_{21}H_{21}N_{1}O_{4}S_{2} with a molecular weight of approximately 415.5 g/mol. The compound features a thiophene ring, which is known for its significant role in various biological activities, alongside a sulfamoyl group that enhances its therapeutic potential.

PropertyValue
Molecular FormulaC21H21N1O4S2
Molecular Weight415.5 g/mol
CAS Number941888-43-3
Melting PointNot Available

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfonamide Group : The thiophene derivative is reacted with a sulfonamide reagent, such as chlorosulfonic acid.
  • Esterification : The carboxylic acid group on the thiophene ring is esterified using methanol in the presence of an acid catalyst like sulfuric acid.

Biological Activity

This compound exhibits a range of biological activities, including:

1. Antimicrobial Activity
Research has shown that thiophene derivatives, including this compound, possess significant antimicrobial properties. A study evaluated the antibacterial activity against various Gram-positive and Gram-negative bacteria using disk diffusion methods, revealing promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects
Thiophene derivatives are recognized for their anti-inflammatory properties. The sulfonamide group in this compound may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases .

3. Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies on similar thiophene derivatives have demonstrated their ability to inhibit cancer cell proliferation in vitro, particularly against prostate cancer cell lines .

Case Study 1: Antibacterial Activity

In a comparative study, this compound was tested alongside established antibiotics. The results indicated that this compound exhibited comparable antibacterial efficacy to amoxicillin against E. coli and B. subtilis, suggesting its potential as a new antibacterial agent .

Case Study 2: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory mechanism of thiophene derivatives, including our compound of interest. It was found that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro, indicating their potential use in inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves sequential functionalization of the thiophene core. A three-step approach is common:

Thiophene Core Formation : Use a Gewald reaction to synthesize the 2-carboxylate-substituted thiophene scaffold via cyclization of ketones with cyanoacetates and sulfur .

Sulfamoyl Introduction : React the thiophene intermediate with 4-ethylbenzenesulfonamide under coupling conditions (e.g., DCC/DMAP in anhydrous DCM) to introduce the sulfamoyl group .

Aryl Substitution : Perform Suzuki-Miyaura coupling with 4-methylphenylboronic acid to install the 4-(4-methylphenyl) group, using a Pd catalyst and base (e.g., K₂CO₃) .
Critical Note : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted sulfonamide or over-coupled derivatives .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

  • Chromatography : Confirm purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for sulfamoyl (-SO₂NH-) protons (δ 7.2–7.5 ppm) and thiophene carbons (δ 120–140 ppm) .
    • IR : Validate sulfonamide (1320–1160 cm⁻¹, S=O asymmetric/symmetric stretching) and ester C=O (1720–1700 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via HRMS (ESI+) with <2 ppm deviation .
    Data Conflict Resolution : If NMR signals overlap, use 2D-COSY or NOESY to resolve spatial proximities .

Q. What solvents and conditions are optimal for handling this compound in experimental settings?

Methodological Answer:

  • Solubility : Soluble in DMSO, DCM, and THF; sparingly soluble in water (<0.1 mg/mL). Use DMSO for biological assays and DCM for synthetic modifications .
  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent ester hydrolysis or sulfamoyl degradation .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Methodological Answer:

  • Crystallization : Grow crystals via vapor diffusion (e.g., DCM/hexane) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data to 0.8 Å resolution .
  • Refinement :
    • SHELX Suite : Solve via direct methods (SHELXT) and refine with SHELXL. Check for disorder in the 4-methylphenyl group using PART instructions .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters (ADPs). Anomalous ADPs may indicate unresolved solvent or disorder .
      Example Table :
ParameterValue
Space GroupP2₁/c
R-factor<0.05
C-C Bond Length1.76–1.82 Å

Q. What strategies are effective for analyzing structure-activity relationships (SAR) involving the sulfamoyl and thiophene moieties?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-ethylphenyl with halophenyls) and assess bioactivity changes .
  • Biological Assays :
    • Enzyme Inhibition : Test against carbonic anhydrase isoforms (sulfamoyl is a known pharmacophore) via stopped-flow CO₂ hydration assay .
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization in cancer cell lines .
  • Data Analysis : Correlate electronic properties (Hammett σ constants) of substituents with IC₅₀ values using multivariate regression .

Q. How can computational methods predict the reactivity and interaction profiles of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 3LN1). Parameterize sulfamoyl as a hydrogen-bond donor .
  • DFT Calculations :
    • Reactivity : Calculate Fukui indices (Gaussian 16, B3LYP/6-311+G**) to identify nucleophilic sites (e.g., thiophene C-5) .
    • Solvation Effects : Simulate free energy of solvation (SMD model) in water/DMSO to predict solubility trends .
  • MD Simulations : Run 100-ns trajectories (AMBER) to assess binding stability with membrane receptors .

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